6-Methyl-1H-indol-5-OL
Overview
Description
6-Methyl-1H-indol-5-OL is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids. The compound this compound features a methyl group at the 6th position and a hydroxyl group at the 5th position of the indole ring, contributing to its unique chemical properties .
Mechanism of Action
Target of Action
6-Methyl-1H-indol-5-OL, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The interaction between the host and the gut microbiota widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules interact with the host and exert a variety of local and heterotopic biological effects .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-indol-5-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with receptors and enzymes involved in cell signaling pathways . These interactions often involve binding to specific sites on the enzymes or receptors, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways . These effects can vary depending on the cell type and the specific context of the cellular environment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . These binding interactions can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects. Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal effects, while higher doses can lead to significant biological responses . For example, at low doses, this compound may enhance cell proliferation and survival, while at high doses, it may induce cytotoxicity and apoptosis . Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage and systemic toxicity . Therefore, it is important to carefully determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels . For instance, this compound can be converted into hydroxylated or conjugated metabolites, which may have different biological activities . The specific metabolic pathways and enzymes involved can vary depending on the tissue and the physiological context.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution . For example, this compound may be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it can interact with specific biomolecules . For instance, this compound may be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the subcellular localization of this compound, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indol-5-OL can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The indole ring can be reduced to form indolines or other reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, indolines, and quinones, which can have significant biological and chemical properties .
Scientific Research Applications
6-Methyl-1H-indol-5-OL has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-Hydroxyindole: Similar structure with a hydroxyl group at the 5th position, known for its role in neurotransmitter synthesis.
6-Methylindole: Similar structure with a methyl group at the 6th position, studied for its biological activities.
Uniqueness: 6-Methyl-1H-indol-5-OL is unique due to the presence of both a methyl and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
6-methyl-1H-indol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)5-9(6)11/h2-5,10-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRHSWCFMVUMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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